molecular formula C11H15N3O B2874547 2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2199902-13-9

2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No. B2874547
CAS RN: 2199902-13-9
M. Wt: 205.261
InChI Key: TZWRQIMOEHWHKP-UHFFFAOYSA-N
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Description

The compound “2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of azetidine derivatives has been a topic of interest in organic and medicinal chemistry. A method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method has been found to be effective for both mono- and polyaromatic groups at the N-1 position of the 2-azetidinone ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. The azetidine ring is a four-membered cyclic amine, which is less strained than the three-membered aziridine system . The pyridazinone ring is a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the functional groups present and the reaction conditions. For instance, azetidinones have been used as building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .

Scientific Research Applications

Synthesis and Biological Evaluation

Azetidine derivatives, including 2-azetidinones, have been extensively studied for their synthesis and potential as biological agents. A notable study outlines the synthesis of Schiff’s bases and 2-azetidinones, exploring their potential as antidepressant and nootropic agents. The research highlights the synthesis via stirring and sonication methods, leading to compounds exhibiting significant antidepressant and nootropic activities in a dose-dependent manner, emphasizing the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas et al., 2016).

Antimicrobial Applications

Research has also focused on the antimicrobial potential of azetidin-2-ones. A study on the synthesis of novel azetidin-2-ones highlighted their efficient synthesis and subsequent screening for antimicrobial activity, underscoring the structural versatility and potential of azetidin-2-ones in developing new antimicrobial agents (Ansari & Lal, 2009).

Anticancer Research

In the realm of anticancer research, azetidin-2-one derivatives have been evaluated for their potential activity against cancer cells. One study demonstrated that certain azetidin-2-one compounds exhibited cytotoxic activities, with specific derivatives showing the ability to induce apoptosis in cancer cell lines. This research suggests that azetidin-2-ones could play a role in the development of new anticancer therapies (Olazarán et al., 2017).

Anti-inflammatory and Analgesic Applications

Another area of research has investigated azetidin-2-ones for their anti-inflammatory and analgesic properties. A study synthesizing indolyl azetidinones demonstrated their potential as anti-inflammatory agents, comparing their activity favorably against standard NSAIDs without the associated side effects, which points towards their therapeutic potential in managing inflammation and pain (Kalsi et al., 1990).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, potential biological activities, and applications in medicinal chemistry. The development of new synthetic methodologies and the discovery of new biological activities could be areas of future research .

properties

IUPAC Name

2-(azetidin-3-ylmethyl)-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11-4-3-10(9-1-2-9)13-14(11)7-8-5-12-6-8/h3-4,8-9,12H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWRQIMOEHWHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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